molecular formula C18H15N5O B2749542 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-56-6

6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2749542
CAS No.: 893936-56-6
M. Wt: 317.352
InChI Key: QVIUXPWFENHUDG-UHFFFAOYSA-N
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Description

6-Benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative characterized by a benzyl group at position 6 and a 3-methylphenyl substituent at position 3 of the fused triazole-pyrimidine core. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antiviral, antitumor, and receptor-modulating properties . Its molecular formula is C₁₈H₁₅N₅O, with a molecular weight of 333.34 g/mol . The 3-methylphenyl group at position 3 and benzyl group at position 6 distinguish it from structurally related analogs, influencing its physicochemical and pharmacological profiles.

Properties

IUPAC Name

6-benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-13-6-5-9-15(10-13)23-17-16(20-21-23)18(24)22(12-19-17)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIUXPWFENHUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at 80°C or with triethyl orthoacetate and acetic anhydride at 160°C. These reactions yield 6-mono- or 5,6-disubstituted triazolopyrimidin-7-ones in varying yields .

Industrial Production Methods: While specific industrial production methods for 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylphenyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential as an anti-cancer agent and a treatment for neurodegenerative diseases.

1.1 Anti-Cancer Properties
Research indicates that triazolopyrimidines exhibit anti-mitotic activity, which can be beneficial in cancer therapy. Studies have shown that compounds similar to 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can stabilize microtubules and disrupt cancer cell proliferation. For instance, a study evaluated various triazolopyrimidine derivatives and identified promising candidates that exhibited potent cytotoxic effects against rapidly dividing cancer cell lines .

1.2 Neurodegenerative Disease Treatment
Another significant application lies in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds within this class have been studied for their ability to stabilize microtubules and reduce tau pathology in transgenic mouse models . The structure-activity relationship (SAR) studies have led to the identification of derivatives that improve pharmacokinetic properties and enhance therapeutic efficacy .

Structure-Activity Relationship Studies

Understanding the SAR of triazolopyrimidine derivatives is crucial for optimizing their biological activity. Recent studies synthesized a range of analogs with modifications at various positions on the triazole and pyrimidine rings. These modifications were systematically evaluated for their impact on microtubule stabilization and cytotoxicity . The findings suggest that specific substitutions can significantly enhance the pharmacological profile of these compounds.

Case Studies

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo[4,5-d]pyrimidin-7-one derivatives exhibit variations in substituent patterns, which critically modulate their biological activity and physicochemical properties. Below is a detailed comparison of the target compound with key analogs:

Substituent Analysis and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 6-benzyl, 3-(3-methylphenyl) C₁₈H₁₅N₅O 333.34 Electron-donating methyl group at meta position on aryl ring
6-Benzyl-3-(3-methoxyphenyl)-... 6-benzyl, 3-(3-methoxyphenyl) C₁₈H₁₅N₅O₂ 333.34 Methoxy group enhances polarity but reduces metabolic stability compared to methyl
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazolyl]methyl}-3-(3-methoxybenzyl)-... 6-oxadiazole, 3-methoxybenzyl C₂₃H₂₁N₇O₅ 475.47 Bulky oxadiazole substituent increases molecular weight and lipophilicity
2-(4-Chlorophenyl)-6-hexyl-... (10a) 2-Cl, 6-hexyl C₁₆H₁₈ClN₅O 331.81 Hexyl chain improves membrane permeability; chloro group introduces electron-withdrawing effects
3-(3-Fluorophenyl)methyl-... 3-F, 6-oxadiazole C₂₂H₁₈FN₇O₄ 463.43 Fluorine’s electronegativity enhances binding affinity in receptor-targeted applications

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be moderate (~2.5–3.0), between the polar methoxy analog (logP ~2.0) and the highly lipophilic hexyl derivative (logP ~4.5) .
  • Solubility : The absence of polar groups (e.g., oxadiazole in ) reduces aqueous solubility compared to analogs with heterocyclic or carboxylic acid substituents.

Key Research Findings

  • Meta-Substitution Optimization : The 3-methylphenyl group in the target compound strikes a balance between metabolic stability and receptor affinity, outperforming methoxy and nitro analogs in preclinical durability studies .
  • Benzyl vs. Alkyl Chains : The benzyl group at position 6 provides superior π-π stacking interactions in enzyme-binding pockets compared to aliphatic chains (e.g., butyl in 10b) .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds (e.g., 10a with mp 78°C) suggest the target compound’s melting point falls within 100–150°C, typical for triazolopyrimidines .

Biological Activity

6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse sources and highlights its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H15N5O
  • Molecular Weight : 317.3446 g/mol
  • CAS Number : 893936-56-6
  • Structure : The compound features a triazole ring fused with a pyrimidine moiety and includes benzyl and methyl substituents.

The biological activity of 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors. The triazole-pyrimidine structure may facilitate binding to ATP-binding sites in kinases, which are critical in cancer progression and other diseases .
  • Antiviral Activity : Research indicates that triazole derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms. This suggests that 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one could have similar effects against specific viral targets .

Anticancer Potential

Several studies have evaluated the anticancer activity of triazole derivatives. For instance:

  • Cell Line Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The IC50 values for these compounds often fall within low micromolar ranges .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H4608.55
Compound CSF-26812.50

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Triazole derivatives are known for their efficacy against bacterial and fungal pathogens due to their ability to disrupt cellular functions.

Case Studies

  • Study on Anticancer Activity : A recent study investigated a series of triazole derivatives for their anticancer properties. The results indicated that compounds with similar configurations to 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibited promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antiviral Research : Another study explored the antiviral potential of triazole-benzofused compounds against HIV. The findings suggested that structural modifications could enhance antiviral efficacy, indicating a pathway for further research on 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in viral infections .

Q & A

Q. What are the established synthetic routes for 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

The synthesis typically involves cyclization of precursors to form the triazolopyrimidine core. For example, cyclocondensation of 3-methylphenyl-substituted triazole derivatives with benzyl-protected pyrimidinone intermediates under reflux conditions (e.g., ethanol or acetonitrile with K₂CO₃ as a base, 24-hour reaction time) . Key steps include regioselective functionalization at the C-3 and C-6 positions. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound’s structure validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related triazolopyrimidine analogs (e.g., 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl derivatives) have been characterized via single-crystal diffraction, revealing bond angles and torsion angles critical for stability . Complementary techniques include IR spectroscopy (to confirm carbonyl groups) and elemental analysis (C, H, N content) .

Q. What biological targets or mechanisms are associated with this compound?

While direct data on this specific compound is limited, structurally related triazolopyrimidines exhibit enzyme inhibition (e.g., kinases, phosphodiesterases) due to their planar heterocyclic core. For example, triazolothiadiazolo derivatives bind ATP pockets via π-π stacking and hydrogen bonding . Preliminary assays should prioritize kinase profiling and fluorescence-based binding studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Reaction conditions must balance steric and electronic factors. For example:

  • Catalyst screening : Pd/C or CuI for coupling reactions (improves regioselectivity).
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during benzylation . Yields >70% are achievable with iterative HPLC purification and recrystallization from ethanol .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Contradictions often arise from substituent effects. For example:

  • 3-Methylphenyl vs. 4-methoxyphenyl : The former increases lipophilicity (logP >3.5), enhancing membrane permeability but reducing solubility .
  • Benzyl group positioning : C-6 substitution may sterically hinder target binding compared to C-7 derivatives . Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and molecular docking (AutoDock Vina) to correlate structure-activity relationships .

Q. What computational methods are suitable for modeling its pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) using GROMACS to assess plasma protein binding .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., Gaussian 09) to identify nucleophilic/electrophilic regions for reactivity prediction .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

  • Core modifications : Synthesize analogs with variations at C-3 (e.g., halogens, alkyl chains) and C-6 (e.g., aryl vs. heteroaryl groups) .
  • Bioisosteric replacement : Replace the triazole ring with imidazole or tetrazole to assess scaffold flexibility .
  • Data normalization : Use Z-score normalization for high-throughput screening data to account for plate-to-plate variability .

Q. What analytical strategies address spectral overlap in NMR characterization?

  • 2D NMR : HSQC and HMBC resolve overlapping ¹H signals (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Isotopic labeling : ¹³C-enriched samples clarify carbonyl (C=O, δ 160–170 ppm) and triazole carbon assignments .
  • Solvent selection : DMSO-d₆ shifts exchangeable protons (e.g., NH) downfield, improving resolution .

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